![molecular formula C24H28N4O2 B2986166 N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1190003-12-3](/img/structure/B2986166.png)
N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Compounds with similar complex structures have been a subject of study for chemical synthesis and modification to explore their potential applications in various fields. The synthesis of such compounds involves intricate chemical reactions that can lead to the discovery of new molecules with unique properties. For instance, the methylene group modifications of related compounds have led to the development of derivatives with significant efficacy in their respective fields, indicating that similar approaches could be applied to the compound for enhancing its properties or discovering new functionalities.
Pharmacological Potential
The structural complexity and presence of specific functional groups in compounds like N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suggest potential pharmacological applications. Similar compounds have been explored for their inhibitory activities against various enzymes, indicating potential therapeutic applications. For example, compounds with triazole derivatives have shown moderate to good inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential use in treating diseases associated with enzyme dysfunction.
Biological Activities and Screening
The study of such compounds extends to their biological screening for antibacterial, antifungal, and anthelmintic activities. This involves synthesizing derivatives and assessing their efficacy against various microorganisms. The results from these studies can lead to the development of new drugs with potential antibacterial and antifungal properties.
Antiviral Evaluation
Given the structural specificity, compounds with similar functionalities have been evaluated for their antiviral activities. This includes the synthesis of derivatives and their assessment against different viruses, potentially leading to the development of novel antiviral agents.
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of complex compounds is crucial in drug development. Studies on related compounds have focused on their biotransformation, identifying metabolites in human urine, which is essential for assessing the safety and efficacy of potential drug candidates.
- (Samaritoni et al., 1999) on chemical synthesis and modification.
- (Riaz et al., 2020) for pharmacological potential studies.
- (Khan et al., 2019) regarding biological activities and screening.
- (Apaydın et al., 2020) on antiviral evaluation.
- (Fujimaki et al., 1990) for metabolism and pharmacokinetics insights.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-5-4-6-19(12-16)22-23(30)27-24(26-22)7-9-28(10-8-24)15-21(29)25-20-13-17(2)11-18(3)14-20/h4-6,11-14H,7-10,15H2,1-3H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICYJDUYAPHOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide |
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